molecular formula C13H17NO2S B2701758 (E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331433-96-5

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2701758
CAS RN: 1331433-96-5
M. Wt: 251.34
InChI Key: RWJOLWLNPDTPGS-AATRIKPKSA-N
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Description

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to be effective in treating various disorders such as depression, anxiety, and obsessive-compulsive disorder.

Scientific Research Applications

Chemical Reactions and Rearrangements

  • Chemical Rearrangement Studies : Research on similar acrylamides has explored their behavior in chemical reactions, such as double rearrangements involving hydroxy and methylthio acrylamides (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymerization and Material Science

  • Radical Polymerization : The compound’s structure suggests potential in radical polymerization processes, a critical aspect of material science, particularly in forming polymers with specific properties (Moszner et al., 2003).
  • Drug Delivery Systems : Acrylamides, including this compound, have been explored for creating pH-sensitive microspheres for drug delivery, highlighting their potential in pharmaceutical applications (Swamy et al., 2013).

Biochemistry and Electrophoresis

  • Biochemical Studies : Its acrylamide structure makes it relevant for biochemical studies, especially in understanding the reactions of acrylamide with other substances in systems like polyacrylamide gel electrophoresis (Geisthardt & Kruppa, 1987).

Environmental and Safety Research

  • Safety and Environmental Impact : Understanding the environmental and safety aspects of acrylamides is crucial, given their widespread industrial use. Studies have focused on their chemistry, biochemistry, and safety (Friedman, 2003).

Mechanobiology and Cell Research

  • Cell Mechanobiology : Polyacrylamide substrates, potentially including derivatives like this compound, are used in cell mechanobiology research for protein patterning and understanding cellular behavior (Poellmann & Wagoner Johnson, 2013).

Polymer Chemistry

  • Polymer Synthesis and Characterization : Its structure is pertinent to studies in synthesizing and characterizing polymers, particularly in the context of controlled radical polymerization (Mori, Sutoh, & Endo, 2005).

Catalysis and Reaction Studies

  • Catalytic Reactions : This compound's reactive nature can be significant in studying catalytic reactions, particularly in polar solvents (Aggarwal et al., 2002).

Corrosion Inhibition

  • Corrosion Inhibition Research : Acrylamide derivatives are researched for their effectiveness as corrosion inhibitors, a vital area in material science and engineering (Abu-Rayyan et al., 2022).

Drug Delivery and Hydrolysis

  • Hydrolyzable Drug Delivery Systems : Studies have focused on acrylamide derivatives for creating hydrolyzable linkages in drug delivery systems, demonstrating their role in controlled release mechanisms (Kenawy et al., 2007).

properties

IUPAC Name

(E)-N-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOLWLNPDTPGS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

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